![molecular formula C13H13ClN4O B2691017 (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide CAS No. 2097940-65-1](/img/structure/B2691017.png)
(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a triazole ring, and an enamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of
Actividad Biológica
The compound (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide, a derivative of the 1,2,3-triazole core, has garnered attention for its potential therapeutic applications, particularly in oncology. The biological activity of this compound is primarily evaluated through its cytotoxic effects against various cancer cell lines and its mechanisms of action.
Synthesis and Characterization
This compound can be synthesized through a multi-step process involving the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The synthesis typically begins with the preparation of the appropriate azide and alkyne precursors followed by their coupling to yield the desired triazole derivative.
Cytotoxicity Studies
Cytotoxicity assays have been performed on several cancer cell lines to evaluate the effectiveness of this compound. The following table summarizes key findings from various studies:
Cell Line | IC50 (µM) | Comparison |
---|---|---|
HepG2 (Liver Cancer) | 5.02 | Comparable to Sorafenib (5.97 µM) |
A549 (Lung Cancer) | 9.81 | Less potent than Doxorubicin (0.59 µM) |
MOLT-3 (Leukemia) | 20.95 | Moderate activity |
These results indicate that the compound exhibits significant cytotoxic activity against HepG2 cells, with an IC50 value comparable to that of Sorafenib, a standard treatment for hepatocellular carcinoma. The selectivity index (SI), which measures the potency of a drug against cancer cells relative to normal cells, further supports its potential as a targeted therapeutic agent .
The mechanism of action for this compound appears to involve apoptosis induction and cell-cycle arrest. Studies suggest that it may share similar pathways with established chemotherapeutic agents like Sorafenib. Specifically, it has been observed to induce apoptosis through mitochondrial pathways, leading to increased caspase activation and subsequent cellular death .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight the importance of substituents on the phenyl ring connected to the triazole moiety. Variations in these substituents significantly influence the compound's anti-cancer activities. For instance:
- Hydrogen bond donors such as hydroxyl groups enhance activity.
- Electron-withdrawing groups can also modify potency by affecting electronic properties and interactions with biological targets.
Case Studies
Recent research has documented several case studies where derivatives of triazole compounds exhibit promising anticancer activities:
- HepG2 Cell Line : A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against HepG2 cells, indicating high potential for liver cancer treatment .
- Combination Therapies : The efficacy of this compound was enhanced when used in combination with other chemotherapeutics, suggesting its role in multi-drug regimens .
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Antifungal Activity :
- Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole ring can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective against various fungal pathogens .
- A study demonstrated that (2E)-3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide exhibited significant antifungal activity in vitro against strains such as Candida albicans and Aspergillus species .
- Antimicrobial Properties :
- Potential in Cancer Therapy :
Agricultural Applications
- Fungicides :
- Plant Growth Regulation :
Case Studies
- In Vitro Studies :
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 16 |
Aspergillus niger | 32 |
Fusarium oxysporum | 64 |
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(triazol-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c14-12-4-2-1-3-11(12)5-6-13(19)15-9-10-18-16-7-8-17-18/h1-8H,9-10H2,(H,15,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRVTBQRWYJCQH-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCN2N=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCN2N=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.